molecular formula C6H10BrN3O2S B6206979 N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide CAS No. 1864182-60-4

N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide

Cat. No.: B6206979
CAS No.: 1864182-60-4
M. Wt: 268.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide is an organic compound that features a pyrazole ring substituted with a bromine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-methylmethanesulfonamide is unique due to the combination of the pyrazole ring, bromine atom, and sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1864182-60-4

Molecular Formula

C6H10BrN3O2S

Molecular Weight

268.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.